Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-
Overview
Description
Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- is a chemical compound with the molecular formula C12H10ClNO3S It is a derivative of benzenesulfonamide, characterized by the presence of chloro and hydroxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-4-hydroxyaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol).
Major Products Formed
Substitution: Various substituted benzenesulfonamides.
Oxidation: Benzenesulfonamide derivatives with carbonyl groups.
Reduction: Amino-substituted benzenesulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in many solid tumors. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of CA IX, where the compound binds and inhibits its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(3-hydroxyphenyl)benzenesulfonamide
- 4-Chloro-N-(2-chloro-4-methoxyphenyl)benzenesulfonamide
- 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the phenyl ring enhances its reactivity and potential for enzyme inhibition compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-8-1-4-10(5-2-8)19(17,18)15-9-3-6-12(16)11(14)7-9/h1-7,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDZZXNQIDWSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359499 | |
Record name | Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141481-31-4 | |
Record name | Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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